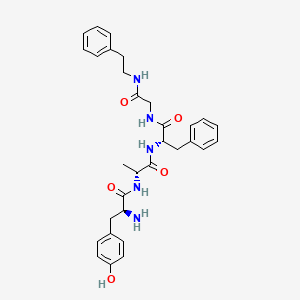![molecular formula C13H18N4O2 B14430671 6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione CAS No. 80944-69-0](/img/structure/B14430671.png)
6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an aminobutyl group and a dihydrophthalazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a phthalazine derivative with an aminobutyl group under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. It may also influence cellular signaling pathways, contributing to its therapeutic potential.
Comparación Con Compuestos Similares
Similar Compounds
Agmatine: A compound with a similar aminobutyl group, known for its role in neurotransmitter modulation.
Spermidine: Another related compound, involved in cellular growth and proliferation.
Uniqueness
6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione stands out due to its unique dihydrophthalazine core, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes.
Propiedades
Número CAS |
80944-69-0 |
|---|---|
Fórmula molecular |
C13H18N4O2 |
Peso molecular |
262.31 g/mol |
Nombre IUPAC |
6-[4-aminobutyl(methyl)amino]-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C13H18N4O2/c1-17(7-3-2-6-14)9-4-5-10-11(8-9)13(19)16-15-12(10)18/h4-5,8H,2-3,6-7,14H2,1H3,(H,15,18)(H,16,19) |
Clave InChI |
NVOWEQPSRQXFQE-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCCN)C1=CC2=C(C=C1)C(=O)NNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14430590.png)

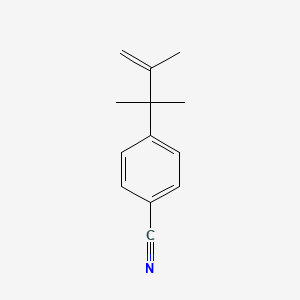

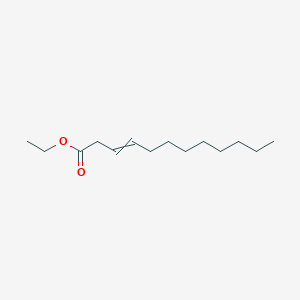
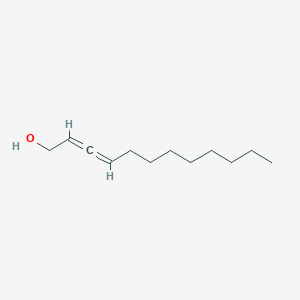
![{[(2-Ethylhexyl)oxy]methylidene}cyclohexane](/img/structure/B14430633.png)
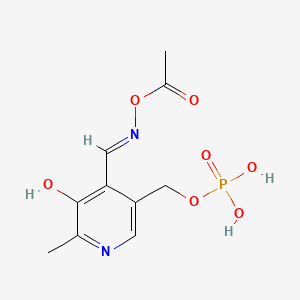
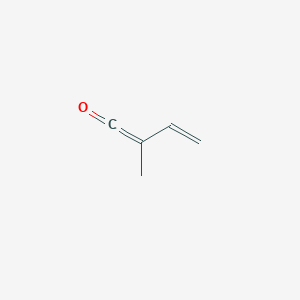
![3-Azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one](/img/structure/B14430652.png)

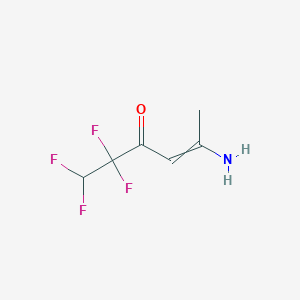
![[2-[Bis(aziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B14430660.png)
